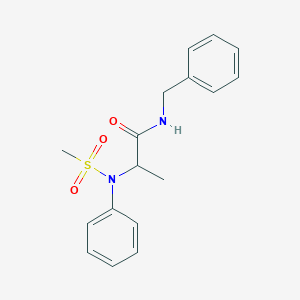![molecular formula C20H19N3O4S B11617268 (5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11617268.png)
(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a complex organic molecule that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyrimidine core, introduction of the thioxo group, and subsequent functionalization with the furan and morpholine moieties. Typical reaction conditions might include:
Formation of the dihydropyrimidine core: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the thioxo group: This step might involve the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Functionalization with furan and morpholine moieties: This could involve cross-coupling reactions such as Suzuki or Heck coupling, using appropriate furan and morpholine derivatives.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This might involve the use of continuous flow chemistry, automated synthesis platforms, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring and thioxo group might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The dihydropyrimidine core could be reduced to a tetrahydropyrimidine under hydrogenation conditions.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) might be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles could be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays, cell-based assays, and molecular docking studies.
類似化合物との比較
Similar Compounds
(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-oxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with an oxo group instead of a thioxo group.
(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-trione: Similar structure but with an additional oxo group.
Uniqueness
The presence of the thioxo group in the compound might confer unique chemical reactivity and biological activity compared to similar compounds with oxo groups. This could make it a valuable target for further research and development.
特性
分子式 |
C20H19N3O4S |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
(5E)-1-(4-methylphenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H19N3O4S/c1-13-2-4-14(5-3-13)23-19(25)16(18(24)21-20(23)28)12-15-6-7-17(27-15)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,24,28)/b16-12+ |
InChIキー |
QHZQCENWLDOONJ-FOWTUZBSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCOCC4)/C(=O)NC2=S |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCOCC4)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(4E)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11617185.png)
![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11617208.png)
![N-benzyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617213.png)
![1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-](/img/structure/B11617217.png)
![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11617230.png)
![4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617233.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)
![3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617245.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617251.png)

